Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate
Description
Properties
IUPAC Name |
methyl 2-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-25-19(24)15-10-5-6-11-16(15)26-18-17(14-8-3-2-4-9-14)22-20-21-12-7-13-23(18)20/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGRHTMVPYIDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyrimidine core, which is then functionalized with a phenyl group. This intermediate is subsequently reacted with a benzoic acid derivative to introduce the benzoate ester moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1.1 Antimycobacterial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyrimidine derivatives, including methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate, in combating Mycobacterium tuberculosis (Mtb). For instance, a series of derivatives were synthesized and evaluated for their activity against Mtb, showing promising results with minimum inhibitory concentration (MIC) values ranging from 0.63 to 1.26 μM in vitro assays. However, these compounds demonstrated limited efficacy in vivo due to rapid metabolic degradation in mouse models .
1.2 Antibacterial Properties
The compound has also been investigated for its antibacterial properties. A study synthesized a variety of imidazo[1,2-α]pyrimidine derivatives and assessed their antibacterial activity against both gram-positive and gram-negative bacteria. Some derivatives exhibited significant antimicrobial activity, suggesting that this compound may have a role in developing new antibacterial agents .
1.3 Melatonin Receptor Ligands
Research has indicated that related compounds can act as ligands for melatonin receptors. Specifically, derivatives of imidazo[1,2-a]pyridines have shown selectivity for MT(2) receptors over MT(1), suggesting potential applications in sleep disorders and other melatonin-related conditions .
Synthesis and Structure-Activity Relationships (SAR)
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazo[1,2-a]pyrimidine scaffold followed by sulfanylation and esterification processes. The synthetic routes are crucial for optimizing yield and purity of the final product.
2.2 Structure-Activity Relationships
Understanding the SAR is essential for enhancing the biological activity of this compound. Modifications at specific positions on the imidazo[1,2-a]pyrimidine ring can significantly influence its potency against various pathogens. For example:
- Substituents at the C6 position have been shown to affect antimycobacterial activity.
- The presence of electron-withdrawing groups on the phenyl moiety enhances interaction with biological targets.
A detailed SAR analysis can guide future modifications to improve efficacy and reduce toxicity.
Case Studies
3.1 Efficacy Against Mycobacterium tuberculosis
In a controlled study involving various imidazo[1,2-a]pyrimidine derivatives, one compound demonstrated an MIC value of 0.5 μg/mL against Mtb in vitro but showed negligible activity in vivo due to rapid metabolism. This highlights the importance of metabolic stability in drug development .
3.2 Antibacterial Screening
Another study screened a library of imidazo derivatives for antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Some compounds exhibited potent activity with MIC values lower than those of standard antibiotics, indicating their potential as novel antibacterial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- Structure : Substitutes the pyrimidine ring with pyridine and replaces the sulfanyl-benzoate group with a methylsulfonylphenyl and aniline moiety.
- Key Difference : The sulfonyl group enhances COX-2 selectivity compared to the sulfanyl linker in the target compound, which may prioritize different biological targets.
Phenyl(2-phenylimidazo[1,2-a]pyrimidin-3-yl)methanone
- Structure: Features a ketone (methanone) group instead of the sulfanyl-benzoate.
- Synthesis : Prepared via Pd-catalyzed cross-coupling, analogous to methods applicable to the target compound .
- Role : Serves as an intermediate in medicinal chemistry, lacking the ester group’s metabolic stability but offering reactivity for further derivatization.
Bensulfuron-methyl Ester
Structural Comparison Table
Key Research Findings
Electronic Effects :
- Sulfonyl groups (e.g., in COX-2 inhibitors) enhance enzyme selectivity via electron withdrawal, whereas sulfanyl groups may prioritize hydrophobic interactions .
- The benzoate ester in the target compound improves solubility and metabolic stability compared to ketone or aniline analogues .
Synthetic Accessibility :
- Pd-catalyzed C–H activation () is critical for constructing imidazopyrimidine derivatives, with directing groups (e.g., esters) enabling regioselectivity .
Application Divergence :
- Subtle structural changes (e.g., sulfanyl vs. sulfonyl) drastically shift applications from medicinal (COX-2 inhibition) to agrochemical (herbicidal activity) .
Biological Activity
Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C16H15N3O2S
- Molecular Weight : 313.37 g/mol
The compound features a benzoate moiety linked to a phenyl-substituted imidazo-pyrimidine structure through a sulfanyl group. This unique combination contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit significant antimicrobial properties. Specifically, this compound has shown promising results in inhibiting the growth of various bacterial strains. For instance, studies have demonstrated that similar compounds possess antibacterial activity comparable to established antibiotics, suggesting potential applications in treating infections caused by resistant strains .
Antiviral Properties
Compounds within the imidazo[1,2-a]pyrimidine class have been recognized for their antiviral activities. This compound has been investigated for its ability to inhibit viral replication in vitro. The mechanism is thought to involve interference with viral enzymes critical for replication .
Neuroprotective Effects
The compound's structural features allow it to interact with cholinergic systems, making it a candidate for neuroprotective therapies. Inhibition studies on acetylcholinesterase suggest that this compound may enhance neurotransmitter levels, potentially benefiting conditions such as Alzheimer’s disease .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound shows significant inhibition of key enzymes involved in microbial metabolism and neurotransmitter breakdown.
- Binding Affinity : Molecular docking studies indicate that the compound binds effectively to target proteins involved in both antimicrobial and neuroprotective pathways .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique biological profile of this compound against other imidazo derivatives:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Methyl (6-(phenylsulfinyl)imidazo[1,2-a]pyridine) | Sulfinyl group at position 6 | Antiviral activity |
| N-(8-methyl-2-phenylimidazo[1,2-a]pyridin) | Methyl substitution at position 8 | Potential neuroprotective effects |
| Methyl (4-(sulfonamido)benzoyl) | Sulfonamide group | Antibacterial properties |
This compound stands out due to its dual action against microbial pathogens and potential neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various biological models:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant inhibitory concentrations against Gram-positive and Gram-negative bacteria .
- Neuroprotection : Animal models treated with the compound showed improved cognitive function and reduced markers of neurodegeneration compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
